molecular formula C7H4FN B1507394 2-Ethynyl-6-fluoropyridine CAS No. 1233205-73-6

2-Ethynyl-6-fluoropyridine

Cat. No. B1507394
M. Wt: 121.11 g/mol
InChI Key: JFEWFXHNPSMINO-UHFFFAOYSA-N
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Description

“2-Ethynyl-6-fluoropyridine” is a chemical compound with the molecular formula C7H4FN . It has a molecular weight of 121.11 g/mol . The compound is also known by other names such as Pyridine, 2-ethynyl-6-fluoro-, SCHEMBL3470535, and DTXSID70729413 .


Molecular Structure Analysis

The InChI code for 2-Ethynyl-6-fluoropyridine is 1S/C7H4FN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H . The InChI key is JFEWFXHNPSMINO-UHFFFAOYSA-N . The Canonical SMILES structure is C#CC1=NC(=CC=C1)F .


Physical And Chemical Properties Analysis

2-Ethynyl-6-fluoropyridine has a molecular weight of 121.11 g/mol . It has a computed XLogP3-AA value of 1.6 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 121.032777294 g/mol . The topological polar surface area is 12.9 Ų . The compound has a heavy atom count of 9 .

Scientific Research Applications

Medical Imaging and Radiopharmaceuticals

2-Ethynyl-6-fluoropyridine derivatives, such as fluorine-18 labeled fluoropyridines, are increasingly utilized in medical imaging, particularly in Positron Emission Tomography (PET). They offer a valuable tool for diagnosis and research in medicine. However, the stability of fluorine in certain positions can be a limiting factor, influencing the potential of the radiotracer. Pyridyliodonium salts are used to introduce fluorine-18 in more stable positions, enhancing the effectiveness of these compounds in medical imaging (Carroll et al., 2007).

Sensor Development

Ethynyl-functionalized fluoropyridines are used in developing sensors for various applications. For instance, ethynyl and π-stacked thymine-Hg2+-thymine base pairs have demonstrated enhanced fluorescence quenching, useful in creating sensitive mercury ion sensors. These sensors exploit photoinduced electron transfer between the fluorophore and ethynyl, offering a simple and rapid means of detecting Hg2+ with a low detection limit. This approach also enables the development of cysteine sensors based on fluorescence recovery due to the strong interaction between cysteine and Hg2+ (Zhang et al., 2015).

Photophysical Properties in Organic Compounds

2-Ethynyl-6-fluoropyridine is integral in synthesizing organic compounds with unique photophysical properties. For example, derivatives of 4'-phenyl-2,2':6′,2"-terpyridine with ethynyl substituents have been synthesized and show shifts in absorption and emission spectra toward longer wavelengths, compared to compounds without ethynyl linkers. These compounds exhibit high thermal stability and photoluminescence quantum yield, making them suitable for applications in electroluminescence and other optical technologies (Zych et al., 2017).

Fluorescence Imaging in Biological Research

In biological research, specifically in the visualization of DNA replication, compounds like 5-Ethynyl-2'-deoxyuridine (EdU) are used. EdU is a nucleoside analog that incorporates into replicating DNA and can be detected using click chemistry. This application is vital for studying various aspects of cell biology, such as virus replication and cell cycle stages, providing insights into biological processes at the molecular level (Venkatesham et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Future Directions

While specific future directions for 2-Ethynyl-6-fluoropyridine are not mentioned in the available literature, the trifluoroborate salts, which are structurally similar to fluoropyridines, are considered to be robust intermediates in the synthesis of useful pyrimidines . These compounds participate in a rich array of downstream functionalization reactions .

properties

IUPAC Name

2-ethynyl-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEWFXHNPSMINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729413
Record name 2-Ethynyl-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-6-fluoropyridine

CAS RN

1233205-73-6
Record name 2-Ethynyl-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-6-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Daumar, CA Wanger-Baumann… - Bioconjugate …, 2012 - ACS Publications
Solid tumors often develop an acidic microenvironment, which plays a critical role in tumor progression and is associated with increased level of invasion and metastasis. The 37-…
Number of citations: 82 pubs.acs.org
ABX ABX - researchgate.net
… using solid phases supported peptide synthesis and functionalised on N-terminus with 6-azidohexanoic acid to provide a convenient attachment site for an 2-ethynyl-6-fluoropyridine …
Number of citations: 10 www.researchgate.net

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